Chloromethyl 2-chlorobutanoate
Description
Chloromethyl 2-chlorobutanoate is an organochlorine ester with the molecular formula C₅H₈Cl₂O₂. Structurally, it consists of a butanoate backbone substituted with chlorine atoms at the methyl ester group and the second carbon of the butanoic acid chain.
Key physical properties (derived from analogous compounds in the evidence):
- Boiling Point: Methyl 2-chlorobutanoate (a structural analog) has a reported boiling point parameter of 12.5 (units inferred as temperature-dependent solubility or volatility index) .
- Solubility: Methyl 4-chlorobutanoate, a positional isomer, shows a solubility value of 9.51 (at 30°C), suggesting that chlorine positioning significantly impacts hydrophobicity .
Properties
CAS No. |
80418-47-9 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
chloromethyl 2-chlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-2-4(7)5(8)9-3-6/h4H,2-3H2,1H3 |
InChI Key |
PSAOMGZRBZEFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-chlorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The ester moiety can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted chloromethyl derivatives.
Oxidation: Formation of 2-chlorobutanoic acid.
Reduction: Formation of 2-chlorobutanol.
Scientific Research Applications
Chloromethyl 2-chlorobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Chloromethyl 2-chlorobutanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including the synthesis of complex organic molecules and the modification of proteins and nucleic acids .
Comparison with Similar Compounds
Positional Isomers: Chlorine Substitution Effects
- Methyl 4-Chlorobutanoate: The chlorine atom at the fourth carbon reduces steric hindrance compared to the 2-position, leading to lower boiling points (9.51 at 30°C vs. 12.5 for methyl 2-chlorobutanoate) . Applications: Less reactive in esterification due to reduced electrophilicity at the carbonyl group.
- Ethyl 2-Chlorobutanoate: Ethyl ester derivative with a longer alkyl chain. Higher molecular weight correlates with increased lipophilicity, making it more suitable for solvent applications .
Functional Group Analogs
- Methyl Chloroacetate (C₃H₅ClO₂): A simpler chlorinated ester with a chlorine on the acetate group. Solubility: 12.0 (at 20°C), indicating higher polarity than methyl 2-chlorobutanoate due to the shorter carbon chain . Reactivity: More prone to hydrolysis due to the proximity of the chlorine to the ester group.
- N-Methyl-2-chloroacetamide (C₃H₆ClNO): Replaces the ester oxygen with an amide group. Solubility: 92.3 (at 50°C), reflecting strong hydrogen-bonding capacity and higher water solubility compared to chlorinated esters .
Data Tables
Table 1: Physical Properties of Selected Chlorinated Esters
*Units inferred from context (e.g., solubility in g/100 mL or volatility index).
Table 2: Hazard Comparison
| Compound | Carcinogenicity Classification | Key Risk Factor |
|---|---|---|
| Chloromethyl 2-chlorobutanoate | Not classified | Potential alkylating agent |
| Bis(chloromethyl) Ether | Known carcinogen (NTP) | DNA alkylation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
